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Compound of Interest

Compound Name:
2-Chloro-N-(4-

fluorophenyl)nicotinamide

CAS No.: 57841-99-3

Cat. No.: B2964332

Get Quote

A Privileged Scaffold for Dual-Target Drug Discovery
Executive Summary
The 2-Chloro-N-(4-fluorophenyl)nicotinamide core represents a versatile pharmacophore

bridging agrochemical and pharmaceutical sciences.[1][2] Characterized by a halogenated

pyridine ring fused to a fluorinated aniline via an amide linker, this scaffold exhibits high

lipophilicity and metabolic stability. Its primary utility lies in its dual reactivity:

Direct Biological Activity: As an inhibitor of Succinate Dehydrogenase (SDH) in fungal

pathogens and a modulator of VEGFR-2 kinase in human oncology.[1][2]

Synthetic Utility: The 2-chloro position on the pyridine ring serves as an electrophilic handle

for Suzuki-Miyaura cross-coupling, enabling the rapid generation of biaryl libraries (e.g.,

Boscalid analogs).
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Structural Deconstruction
The molecule is composed of three distinct functional domains, each contributing to its

biological efficacy and synthetic versatility.

Domain Chemical Feature Function / SAR Role

Core A 2-Chloropyridine

Electrophilic Handle: The C2-

Cl bond is highly reactive

towards Pd-catalyzed cross-

coupling, allowing for library

expansion (e.g., adding aryl

groups to increase potency).H-

Bond Acceptor: The pyridine

nitrogen can interact with

Ser/Thr residues in kinase

active sites.[1][2]

Linker Amide Bond (-CONH-)

Conformational Lock: Provides

a rigid spacer that orients the

two aromatic systems.[1][2]

The carbonyl oxygen acts as a

key hydrogen bond acceptor in

the ATP-binding pocket of

kinases.[1][2]

Core B 4-Fluoroaniline

Metabolic Shield: The para-

fluorine atom blocks metabolic

oxidation (P450 metabolism) at

the most vulnerable site,

significantly increasing half-life

(

).Lipophilicity: Enhances

membrane permeability (logP

modulation).

Structure-Activity Relationship (SAR)
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The "Magic Methyl" Effect: Substitution at the 4-position of the pyridine ring (e.g., with a

methyl group) often enhances binding affinity by filling hydrophobic pockets in the target

protein (e.g., VEGFR-2).

Halogen Switch: Replacing the 2-chloro with a 2-bromo group increases reactivity for

subsequent coupling reactions but may reduce stability.[1][2]

Fluorine Positioning: The para-fluoro group on the aniline ring is optimal for metabolic

stability.[1][2] Moving it to the ortho position (2,4-difluoro) shifts the activity profile towards

fungicidal potency (e.g., Diflufenican analogs).

Synthesis Methodologies
The synthesis of 2-Chloro-N-(4-fluorophenyl)nicotinamide is robust, typically achieving

yields >85%.[1][2][3] The preferred route is a nucleophilic acyl substitution using an acid

chloride intermediate.[1][2]

Protocol: Acid Chloride Route (Standard)
Reagents:

Starting Material: 2-Chloronicotinic acid (1.0 eq)

Reagent: Thionyl Chloride (

, 5.0 eq) or Oxalyl Chloride (

)

Nucleophile: 4-Fluoroaniline (1.1 eq)[1]

Base: Triethylamine (

, 2.0 eq) or Pyridine

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:
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Activation:

Dissolve 2-chloronicotinic acid in anhydrous DCM under

atmosphere.

Add thionyl chloride dropwise at 0°C.[1][2]

Reflux for 2–3 hours until gas evolution (

,

) ceases.

Critical Step: Evaporate excess

under reduced pressure to isolate the crude 2-chloronicotinoyl chloride (highly moisture-
sensitive).[1][2]

Coupling:

Redissolve the crude acid chloride in fresh anhydrous DCM.[1][2]

In a separate vessel, mix 4-fluoroaniline and triethylamine in DCM.

Add the aniline solution dropwise to the acid chloride solution at 0°C to control the

exotherm.[2]

Stir at room temperature for 4–6 hours.

Workup & Purification:

Quench with water.[1][2] Wash the organic layer with 1M HCl (to remove unreacted

aniline) and saturated

(to remove unreacted acid).

Dry over

, filter, and concentrate.
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Recrystallization: Purify using Ethanol/Water (9:1) to yield white/off-white crystals.[1][2]

Biological Mechanisms of Action
This scaffold exhibits "polypharmacology," interacting with distinct targets in fungi versus

humans.

Fungal Target: Succinate Dehydrogenase (SDH)
In fungal pathogens (e.g., Botrytis cinerea), nicotinamide derivatives act as SDHI (Succinate

Dehydrogenase Inhibitors).

Mechanism: The molecule binds to the ubiquinone-binding site (Site Q) of Complex II in the

mitochondrial electron transport chain.[1]

Effect: Blocks electron transfer from succinate to ubiquinone, halting respiration and ATP

production.

Key Residues: The amide oxygen forms a hydrogen bond with specific Tyrosine or

Tryptophan residues in the SDH active site.[2]

Human Target: VEGFR-2 Kinase (Oncology)
In human cancer cells (e.g., HCT-116, HepG2), derivatives of this scaffold inhibit receptor

tyrosine kinases.

Mechanism: Competitive inhibition at the ATP-binding pocket of VEGFR-2.[1][2]

Effect: Prevents phosphorylation of downstream signaling proteins (RAF/MEK/ERK), thereby

inhibiting angiogenesis (new blood vessel formation) and tumor proliferation.

Binding Mode: The pyridine nitrogen and amide linker mimic the adenine ring of ATP,

anchoring the molecule in the hinge region of the kinase.

Signaling Pathway Visualization
The following diagram illustrates the dual-pathway inhibition potential of this scaffold.
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Figure 1: Dual mechanism of action showing inhibition of Fungal SDH (left) and Human

VEGFR-2 (right).

Key Analogs & Case Studies
Boscalid (Agrochemical Benchmark)

Structure: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[1][2]

Relationship: Boscalid is a direct structural analog where the 4-fluorophenyl group is

replaced by a biphenyl system.[1][2] The 2-chloronicotinamide core remains identical,
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validating the scaffold's fungicidal potency.

Application: Used globally to control Botrytis and Alternaria in crops.[1][2]

Sorafenib-Mimetic Analogs (Oncology)
Modification: The 2-chloro group is often substituted with an ether or amine linker connecting

to a urea moiety (mimicking Sorafenib).[1][2]

Activity: These derivatives show

values in the nanomolar range (e.g., 77 nM) against VEGFR-2.[4]

Insight: The 4-fluorophenyl group is critical here; removing the fluorine atom results in a 5–10

fold loss of metabolic stability in liver microsome assays.[1][2]

Summary Data Table
Property Value / Characteristic Relevance

Molecular Formula Core Scaffold

Molecular Weight 250.66 g/mol Fragment-like (Lead-like)

LogP (Calc) ~2.5 – 3.0 Good membrane permeability

H-Bond Donors 1 (Amide NH)
Key interaction with Kinase

Hinge

H-Bond Acceptors 3 (Pyridine N, Amide O, F) Target binding

Key Reactivity C2-Cl Substitution
Allows Suzuki/Buchwald

coupling

Primary Targets
SDH (Fungi), VEGFR-2

(Human)
Dual-use potential
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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